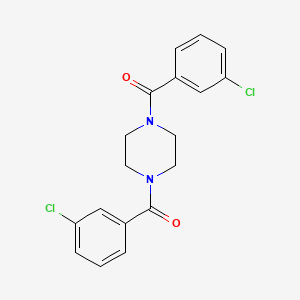
N'-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C13H14Br2N2O2 and a molecular weight of 390.07046 g/mol . This compound is known for its unique structure, which includes a cyclopentylidene group and a dibromophenoxy moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide typically involves the reaction of 2-(2,4-dibromophenoxy)acetic acid with cyclopentanone hydrazone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atoms, using nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mecanismo De Acción
The mechanism of action of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dibromophenoxy)acetohydrazide: This compound shares a similar structure but lacks the cyclopentylidene group.
N’-cyclopentylidene-2-(4-morpholinyl)acetohydrazide: This compound has a morpholinyl group instead of the dibromophenoxy moiety, leading to distinct reactivity and applications.
The uniqueness of N’-cyclopentylidene-2-(2,4-dibromophenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C13H14Br2N2O2 |
|---|---|
Peso molecular |
390.07 g/mol |
Nombre IUPAC |
N-(cyclopentylideneamino)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C13H14Br2N2O2/c14-9-5-6-12(11(15)7-9)19-8-13(18)17-16-10-3-1-2-4-10/h5-7H,1-4,8H2,(H,17,18) |
Clave InChI |
FIJXEUVWVROIHL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)COC2=C(C=C(C=C2)Br)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide](/img/structure/B12461429.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide](/img/structure/B12461451.png)
![2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B12461458.png)
![N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12461472.png)
![4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B12461486.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12461495.png)
![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12461504.png)
![(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid](/img/structure/B12461505.png)
